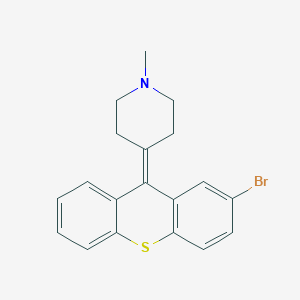

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine

CAS No.: 16386-67-7

Cat. No.: VC7840488

Molecular Formula: C19H18BrNS

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16386-67-7 |

|---|---|

| Molecular Formula | C19H18BrNS |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine |

| Standard InChI | InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 |

| Standard InChI Key | UHGZJXZINNENOT-UHFFFAOYSA-N |

| SMILES | CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 |

| Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 |

Introduction

Chemical Identity and Structural Features

Structural Characteristics

The compound features:

-

A thioxanthene tricyclic system (two benzene rings fused with a sulfur-containing central ring).

-

A bromine atom at position 2 of the thioxanthene core.

-

A methylpiperidine group linked via a ylidene bond at position 9, introducing conformational rigidity.

This architecture enables π-π stacking interactions and potential receptor binding, though specific targets remain uncharacterized .

Physical and Chemical Properties

Limited experimental data are available for this compound. Based on structural analogs and supplier documentation:

Thermal decomposition and exact melting/boiling points require further empirical validation.

Synthesis and Production

-

Friedel-Crafts alkylation to attach the piperidine moiety.

-

Bromination using reagents like N-bromosuccinimide (NBS) for aromatic substitution .

-

Ylidene bond formation via condensation reactions under alkaline conditions.

Industrial-scale production remains confined to specialized suppliers such as Combi-Blocks, which designates the compound for research purposes only .

Pharmacological Profile and Research Applications

Mechanistic Hypotheses

While direct studies are lacking, structurally related compounds like BF-1 (PubChem CID 10287037) exhibit potent 5-HT receptor antagonism, implicating thioxanthene-piperidine derivatives in neurological pathways . The bromine substituent in 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine may enhance electrophilic reactivity, potentially enabling covalent binding to biological targets.

Current Research Applications

-

Organic Synthesis: Serves as a building block for complex heterocycles.

-

Material Science: Investigated for optoelectronic properties due to extended conjugation.

-

Medicinal Chemistry: Preliminary screens assess its utility in migraine and CNS disorder models, though no clinical data exist .

| Exposure Route | Response |

|---|---|

| Inhalation | Move to fresh air; seek medical attention if respiratory distress occurs |

| Skin Contact | Wash thoroughly with soap and water |

| Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist |

Storage: Maintain in a tightly sealed container at 2–8°C, protected from light and humidity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume